molecular formula C6H3Cl3FN B6185802 2,3,4-trichloro-6-fluoroaniline CAS No. 2639408-14-1

2,3,4-trichloro-6-fluoroaniline

Cat. No.: B6185802
CAS No.: 2639408-14-1
M. Wt: 214.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichloro-6-fluoroaniline is an aromatic amine compound characterized by the presence of three chlorine atoms and one fluorine atom attached to a benzene ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trichloro-6-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the chlorination of 4-fluoroaniline using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out in an anhydrous solvent like carbon tetrachloride to prevent hydrolysis and ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-6-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding aniline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Reduced aniline derivatives.

Scientific Research Applications

2,3,4-Trichloro-6-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-6-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and computational chemistry help in understanding these interactions .

Comparison with Similar Compounds

    2,4,6-Trichloroaniline: Similar in structure but lacks the fluorine atom.

    2,4,6-Trifluoroaniline: Contains three fluorine atoms instead of chlorine.

    4-Fluoroaniline: Contains only one fluorine atom without chlorine.

Uniqueness: 2,3,4-Trichloro-6-fluoroaniline is unique due to the combination of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

2639408-14-1

Molecular Formula

C6H3Cl3FN

Molecular Weight

214.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.